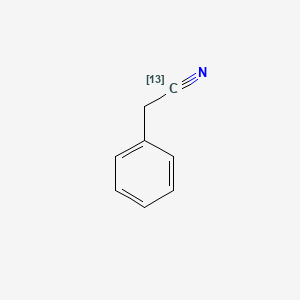

Phenyl(acetonitrile-1-13C)

Description

Rationale and Advantages of Carbon-13 Labeling in Organic Molecules

Carbon is the fundamental building block of organic molecules, making its isotope, ¹³C, an ideal label for studying organic and biochemical systems. nih.gov While the most abundant carbon isotope, ¹²C, is NMR-inactive due to its zero nuclear spin, ¹³C possesses a nuclear spin of 1/2, making it detectable by NMR spectroscopy. fiveable.meslideshare.net This property is a cornerstone of its utility in chemical analysis.

Key advantages of using ¹³C labeling include:

Direct Insight into the Carbon Skeleton: ¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule, which is often the primary focus of organic chemistry. numberanalytics.comirisotope.com

Wide Chemical Shift Range: The chemical shifts in ¹³C NMR span a much broader range (0-220 ppm) compared to proton (¹H) NMR (0-12 ppm). libretexts.orglibretexts.orglibretexts.org This wider dispersion minimizes signal overlap, allowing for the clear distinction of individual carbon atoms even in large and complex molecules. libretexts.orglibretexts.org

Probing a Variety of Carbon Environments: ¹³C NMR can identify different types of carbon atoms, including those in methyl, methylene (B1212753), aromatic, and carbonyl groups, providing a comprehensive picture of the molecule's structure. irisotope.com It can also detect quaternary carbons, which are invisible in ¹H NMR. nih.gov

Enhanced Signal for Mechanistic Studies: Although the natural abundance of ¹³C is low (about 1.1%), molecules can be synthesized with enriched levels of ¹³C at specific positions. nih.govlibretexts.orglibretexts.org This "isotopic enrichment" significantly enhances the ¹³C NMR signal, making it easier to trace the fate of specific carbon atoms through a reaction or metabolic pathway. libretexts.orglibretexts.org

Quantitative Analysis: ¹³C-labeled compounds are instrumental in quantitative studies using mass spectrometry, allowing for precise measurements of metabolite concentrations and fluxes. symeres.com

Phenyl(acetonitrile-1-¹³C) as a Model Compound for Mechanistic and Synthetic Investigations

Phenyl(acetonitrile-1-¹³C) is an isotopically labeled version of phenylacetonitrile (B145931), a versatile organic compound used in the synthesis of various pharmaceuticals and other chemicals. epa.govnih.gov In this labeled compound, the carbon atom of the crucial nitrile (-C≡N) functional group is a ¹³C isotope. nih.gov

This specific labeling makes Phenyl(acetonitrile-1-¹³C) an excellent model compound for several reasons:

Tracing Reaction Pathways: The nitrile group is a reactive center that participates in a wide array of chemical transformations. mdpi.com By labeling the nitrile carbon, chemists can precisely track its fate in reactions such as hydrolysis, reduction, and addition reactions, thereby confirming or refuting proposed reaction mechanisms. acs.org

Spectroscopic Analysis: The ¹³C-labeled nitrile carbon gives a distinct signal in the ¹³C NMR spectrum. slideshare.net Changes in the chemical shift and coupling constants of this signal provide detailed information about the electronic and structural changes occurring at this position during a reaction.

Investigating Synthetic Methodologies: Phenylacetonitrile and its derivatives are important building blocks in organic synthesis. mdpi.comresearchgate.net Using the ¹³C-labeled version allows researchers to study the efficiency and selectivity of new synthetic methods. For example, in reactions forming new carbon-carbon bonds at the nitrile carbon, the presence and position of the ¹³C label in the product provide unequivocal evidence of the reaction's success and regioselectivity. researchgate.net

The study of molecules like Phenyl(acetonitrile-1-¹³C) exemplifies the power of isotopic labeling to provide unambiguous answers to complex chemical questions, driving innovation in both fundamental research and applied chemical synthesis. rsc.org

Interactive Data Table: Properties of Phenyl(acetonitrile-1-¹³C)

| Property | Value | Source |

| Molecular Formula | C₇[¹³C]H₇N | alfa-chemistry.com |

| Average Mass | 118.143 g/mol | epa.gov |

| Monoisotopic Mass | 118.061204 g/mol | epa.govnih.gov |

| CAS Number | 83552-81-2 | epa.govnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQOBVLVYHIEX-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480782 | |

| Record name | Phenyl(acetonitrile-1-13C) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83552-81-2 | |

| Record name | Phenyl(acetonitrile-1-13C) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83552-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl Acetonitrile 1 ¹³c

Strategies for Site-Specific Carbon-13 Incorporation

The primary challenge in synthesizing Phenyl(acetonitrile-1-¹³C) lies in the precise and efficient incorporation of the carbon-13 isotope at the desired nitrile position.

A common and direct method for synthesizing Phenyl(acetonitrile-1-¹³C) is through the nucleophilic substitution reaction between a benzyl (B1604629) halide and a ¹³C-labeled cyanide salt. chemsrc.comgoogle.com This approach leverages commercially available and relatively economical ¹³C-enriched cyanide sources like potassium cyanide (K¹³CN) or sodium cyanide (Na¹³CN). chemsrc.comnih.gov

The reaction typically involves treating a benzyl halide, such as benzyl bromide or benzyl chloride, with K¹³CN or Na¹³CN in a suitable solvent. chemsrc.comgoogle.com The yield of this reaction can be influenced by various factors, including the choice of solvent and the presence of catalysts. For instance, the use of a phase-transfer catalyst like 18-crown-6 (B118740) can enhance the yield when reacting benzyl bromide with K¹³CN. google.comatlanchimpharma.com

A study by Cox and O'Hagan reported a 91% yield of Phenyl(acetonitrile-1-¹³C) from the reaction of benzyl chloride with K¹³CN. chemsrc.com Another publication by Corrie et al. documented a 76% yield using benzyl chloride and sodium [¹³C]cyanide. chemsrc.com These findings highlight the effectiveness of this method for producing the target compound with high isotopic enrichment.

Table 1: Synthesis of Phenyl(acetonitrile-1-¹³C) from Benzyl Halides and Labeled Cyanides

| Benzyl Halide | Labeled Cyanide | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzyl chloride | K¹³CN | Not specified | 91% | chemsrc.com |

| Benzyl chloride | Na¹³CN | Not specified | 76% | chemsrc.com |

| Benzyl bromide | K¹³CN | 18-crown-6 | Good | google.comatlanchimpharma.com |

Regioselectivity is inherent in the synthesis of Phenyl(acetonitrile-1-¹³C) when using ¹³C-labeled cyanide, as the label is directly incorporated as the nitrile carbon. However, stereoselectivity can become a factor in more complex molecules where the carbon adjacent to the nitrile group is a stereocenter. While the synthesis of Phenyl(acetonitrile-1-¹³C) itself does not involve creating a new stereocenter at the alpha-carbon, methods developed for stereoselective nitrile synthesis could be adapted. For instance, stereoselective quaternization of α-amino phenylacetonitriles has been reported, indicating the potential for controlling stereochemistry in related structures. thegoodscentscompany.com

The primary goal of isotopic enrichment is to achieve a high percentage of the desired isotope in the final product. almacgroup.com For Phenyl(acetonitrile-1-¹³C), this means maximizing the incorporation of ¹³C at the nitrile position. Techniques that improve reaction efficiency and minimize side reactions contribute to higher isotopic purity. The use of supported cyanide reagents, where an aqueous solution of potassium cyanide is adsorbed onto a high-surface-area material like alumina, can lead to rapid and quantitative conversion of benzyl chloride to the nitrile. thieme-connect.de This method can potentially be adapted for labeled cyanides to ensure high isotopic incorporation.

Regioselective and Stereoselective Labeling Approaches

Adaptations of General Nitrile and Phenylacetonitrile (B145931) Synthetic Routes

General methods for nitrile synthesis can be adapted for the preparation of Phenyl(acetonitrile-1-¹³C) by substituting standard cyanide reagents with their ¹³C-labeled counterparts.

Transition metal-catalyzed cyanation reactions are powerful tools for introducing nitrile groups. thieme-connect.de Palladium-catalyzed cyanation of aryl halides has been a subject of significant interest. atlanchimpharma.com While potassium cyanide can inhibit the catalytic cycle, co-catalysts can facilitate the reaction. atlanchimpharma.com For instance, the cyanation of 4-benzyloxyiodobenzene with K¹³CN was successfully achieved using a palladium(II) acetate (B1210297) catalyst in refluxing DMF with calcium hydroxide (B78521), yielding the corresponding ¹³C-nitrile in 70% yield. atlanchimpharma.com This demonstrates the feasibility of using palladium catalysis for introducing labeled nitrile groups onto an aromatic ring, which could be a step in a multi-step synthesis of a Phenyl(acetonitrile-1-¹³C) derivative.

Copper-catalyzed cyanation is another important method. nih.gov The use of cuprous iodide with K¹³CN has been reported for the cyanation of aryl bromides. researchgate.net

Table 2: Catalytic Methods for Labeled Nitrile Synthesis

| Catalyst System | Substrate | Labeled Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Palladium(II) acetate / Ca(OH)₂ | 4-Benzyloxyiodobenzene | K¹³CN | ¹³C-Benzonitrile deriv. | 70% | atlanchimpharma.com |

| Copper(I) cyanide (from K¹³C¹⁵N/CuI) | Aryl halide | K¹³C¹⁵N | ¹³C,¹⁵N-Nitrile deriv. | N/A | atlanchimpharma.com |

| Cuprous iodide | Aryl bromide | K¹³CN | ¹³C-Nitrile | N/A | researchgate.net |

Electrochemical synthesis offers a green and mild alternative for forming carbon-carbon and carbon-nitrogen bonds. researchgate.netrsc.orgoaepublish.com While specific examples of the electrochemical synthesis of Phenyl(acetonitrile-1-¹³C) are not prevalent in the searched literature, the principles of electrochemical reactions suggest its potential. For instance, electrochemical methods have been used for the amidation of C-H bonds using nitriles as the amide source. researchgate.net It is conceivable that an electrochemical approach could be developed to couple a labeled cyanide precursor with a suitable phenyl-containing substrate. Electrochemical methods are also being explored for the conversion of CO₂ into valuable chemicals, which could potentially be adapted for introducing labeled carbon atoms. oaepublish.com

Phase-Transfer Catalysis in the Alkylation of Labeled Phenylacetonitrile Precursors

The precursor, Phenyl(acetonitrile-1-¹³C), is typically synthesized through a nucleophilic substitution reaction. Benzyl halide (e.g., benzyl chloride or benzyl bromide) is reacted with an isotopically labeled alkali metal cyanide, such as potassium cyanide ([¹³C]KN) or sodium cyanide ([¹³C]NaCN). prepchem.comgoogle.com In this reaction, the ¹³C-labeled cyanide ion displaces the halide from the benzyl group to form Phenyl(acetonitrile-1-¹³C), also known as [α-¹³C]benzyl cyanide. researchgate.net

Once the labeled precursor is obtained, phase-transfer catalysis is employed for its alkylation. The alkylation of phenylacetonitrile was a foundational example of the industrial application of PTC and its mechanism is well-understood. crdeepjournal.orgmdpi.com The process circumvents the need for strong, hazardous bases like sodium amide in anhydrous solvents. mdpi.com Instead, it uses a strong aqueous base, such as 50% sodium hydroxide (NaOH) or potassium hydroxide (KOH), which remains in the aqueous phase. mdpi.comptfarm.pl

The key steps of the PTC mechanism are as follows:

Deprotonation at the Interface : The α-hydrogen of the Phenyl(acetonitrile-1-¹³C), which is acidic due to the electron-withdrawing effect of the nitrile group, is deprotonated by the hydroxide ions at the interface between the organic and aqueous phases. mdpi.comegyankosh.ac.in

Ion Pair Formation and Phase Transfer : A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻) like Tetrabutylammonium (B224687) Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA), is introduced. crdeepjournal.orgptfarm.pl The lipophilic cation (Q⁺) of the catalyst pairs with the newly formed phenylacetonitrile carbanion at the interface, creating a lipophilic ion pair [Q⁺][⁻C(Ph)(CN)]. sciencemadness.org This ion pair is soluble in the organic phase and is transferred away from the interface.

Alkylation in the Organic Phase : Within the bulk organic phase, the carbanion is weakly solvated and highly reactive. It readily attacks an alkylating agent (R-X, e.g., an alkyl halide), resulting in the formation of the desired α-alkylated phenylacetonitrile derivative and regenerating the catalyst cation, which can return to the interface for another cycle. egyankosh.ac.in

This catalytic cycle allows for high conversion rates under relatively mild conditions, offering high selectivity for mono-alkylation over di-alkylation, a common issue with other solvent/base systems. crdeepjournal.org The efficiency of the reaction can be influenced by several factors, including the structure of the catalyst, the concentration of the base, the choice of the alkylating agent, and the stirring rate, which affects the interfacial surface area. researchgate.net

Solid-liquid PTC is an alternative where a solid base, like potassium carbonate, is used instead of an aqueous solution. This can be advantageous in cases where the presence of water might lead to side reactions. researchgate.net For instance, research on PTC alkylation in supercritical ethane (B1197151) has demonstrated that the reaction between phenylacetonitrile and ethyl bromide proceeds to completion in the presence of tetrabutylammonium bromide and solid potassium carbonate. researchgate.net

The research findings below summarize typical conditions and catalysts used for the PTC alkylation of phenylacetonitrile, a method directly applicable to its ¹³C-labeled precursor.

| Catalyst | Base | Alkylating Agent | Solvent System | Key Findings |

| Benzyltriethylammonium Chloride (TEBA) | 50% aq. NaOH | Ethyl Chloride | Two-phase, no organic solvent | One of the first industrial PTC applications, yielding 2-phenylbutyronitrile. mdpi.com |

| Tetrabutylammonium Bromide (TBAB) | 10% aq. NaOH | - | Aqueous/Organic | Used effectively in the condensation of phenylacetonitrile derivatives with aldehydes. ptfarm.pl |

| Tetrabutylammonium Bromide (TBAB) | Solid K₂CO₃ | Ethyl Bromide | Supercritical Ethane | Reaction goes to completion in under 24 hours at 45-75°C. researchgate.net |

| Cinchona Alkaloid Derivatives | aq. KOH | Various | Biphasic aqueous | Enables asymmetric synthesis, producing enantiomerically enriched alkylation products. core.ac.uk |

| Methyltributylammonium Chloride (Aliquat 336) | - | - | Liquid-Liquid | A common and effective catalyst for various PTC alkylations. phasetransfercatalysis.com |

Advanced Spectroscopic Characterization and Isotopic Analysis of Phenyl Acetonitrile 1 ¹³c

High-Resolution Carbon-13 Nuclear Magnetic Resonance Spectroscopy

High-resolution Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of isotopically labeled compounds such as Phenyl(acetonitrile-1-¹³C), it provides detailed insights into the electronic environment of the labeled carbon atom and its interactions with neighboring nuclei.

Chemical Shift Analysis and Correlation with Molecular Structure

The chemical shift (δ) in ¹³C NMR spectroscopy is a sensitive indicator of the electronic environment of a carbon nucleus. For Phenyl(acetonitrile-1-¹³C), the introduction of the ¹³C isotope at the nitrile carbon (C-1) allows for direct observation of this specific position. Generally, organic compounds show ¹³C signals in the range of 0-220 ppm. bhu.ac.in The nitrile carbon in unlabeled phenylacetonitrile (B145931) typically resonates around 117-118 ppm. researchgate.net In Phenyl(acetonitrile-1-¹³C), the signal for the labeled carbon appears in this region, providing a distinct marker for this position.

The chemical shift of the labeled nitrile carbon is influenced by the phenyl group. The aromatic ring's electronic properties, whether electron-donating or electron-withdrawing, can affect the shielding of the nitrile carbon. cdnsciencepub.com For instance, the chemical shift of the adjacent aromatic carbon (Cα) to a ¹³C-labeled nitrile oxide was observed to be shifted upfield, indicating a positive mesomeric effect. researchgate.net While Phenyl(acetonitrile-1-¹³C) is not a nitrile oxide, similar principles of electronic communication between the phenyl ring and the nitrile group apply.

The chemical shifts of the other carbon atoms in the molecule—the phenyl ring carbons and the methylene (B1212753) carbon—are also informative. The phenyl carbons typically appear in the aromatic region (110-150 ppm), with their specific shifts depending on their position relative to the cyanomethyl substituent. bhu.ac.in The methylene carbon signal is expected in the aliphatic region.

Interactive Table: Expected ¹³C NMR Chemical Shifts for Phenyl(acetonitrile-1-¹³C)

| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |

| ¹³C-labeled Nitrile Carbon (C≡N) | 117 - 119 | The key signal of interest due to isotopic labeling. |

| Phenyl Carbon (ipso) | 130 - 135 | The carbon atom of the phenyl ring directly attached to the methylene group. |

| Phenyl Carbons (ortho, meta, para) | 125 - 130 | The exact shifts depend on the electronic influence of the cyanomethyl group. |

| Methylene Carbon (-CH₂-) | 20 - 25 | Located in the aliphatic region of the spectrum. |

Spin-Spin Coupling Interactions (e.g., ¹³C-¹³C, ¹³C-¹⁴N) for Isotopomer Identification

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons and provides valuable information about the connectivity of atoms. ucl.ac.uk In Phenyl(acetonitrile-1-¹³C), several key coupling interactions can be observed.

¹³C-¹³C Coupling: The presence of the ¹³C label at the nitrile position allows for the observation of one-bond (¹J), two-bond (²J), and three-bond (³J) coupling constants with the naturally abundant ¹³C isotopes in the rest of the molecule. The one-bond coupling constant between the labeled nitrile carbon and the adjacent methylene carbon (¹J(C-1, C-methylene)) would be particularly informative for confirming their direct connection. Long-range couplings, such as those between the nitrile carbon and the phenyl carbons, can also be detected and are sensitive to the conformation of the molecule. researchgate.netnih.gov For example, the magnitude of nJ(¹³C,¹³CN) in benzyl (B1604629) cyanide derivatives has been shown to be dependent on the conformation and solvent. researchgate.net

¹³C-¹⁴N Coupling: The nitrile carbon is bonded to a nitrogen atom, which has a common isotope, ¹⁴N, with a nuclear spin of I=1. This leads to scalar coupling between the ¹³C and ¹⁴N nuclei. The ¹³C NMR signal of the labeled nitrile carbon may appear as a triplet due to this coupling. researchgate.net However, the quadrupole moment of the ¹⁴N nucleus can lead to rapid relaxation, which can broaden the signal and sometimes obscure the coupling. researchgate.netresearchgate.net The observation and resolution of this coupling can be temperature-dependent. researchgate.net

These coupling patterns are crucial for confirming the isotopic labeling site and for providing detailed structural information.

Multidimensional NMR Techniques (e.g., HMQC, HSQC, INADEQUATE) for Connectivity Elucidation

Multidimensional NMR techniques are indispensable for unambiguously assigning signals and determining the complete bonding network of a molecule. ipb.pt For Phenyl(acetonitrile-1-¹³C), these techniques offer a comprehensive view of its structure.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These 2D NMR experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. nih.govacs.org An HSQC or HMQC spectrum of Phenyl(acetonitrile-1-¹³C) would show a cross-peak connecting the protons of the methylene group to the methylene carbon, and the aromatic protons to their respective phenyl carbons. This is a standard method for assigning protonated carbons.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This powerful experiment directly observes ¹³C-¹³C correlations, providing unambiguous evidence of the carbon skeleton. ipb.pt While challenging due to the low natural abundance of ¹³C, the presence of the ¹³C label in Phenyl(acetonitrile-1-¹³C) would significantly enhance the signal for correlations involving the nitrile carbon. An INADEQUATE spectrum would definitively show the connectivity between the labeled nitrile carbon and the methylene carbon.

The combination of these techniques allows for a complete and confident elucidation of the molecular structure, confirming the position of the isotopic label and the connectivity of all atoms. nih.gov

Temperature-Dependent NMR Studies for Dynamic Processes and Conformational Analysis

Temperature-dependent NMR studies can reveal information about dynamic processes and conformational changes that occur on the NMR timescale. mdpi.commdpi.comresearchgate.net For Phenyl(acetonitrile-1-¹³C), such studies could provide insights into the rotation around the C-C bond connecting the phenyl ring and the methylene group.

At different temperatures, the rate of internal rotation can change. If the rotation is slow on the NMR timescale, separate signals for non-equivalent conformers might be observed. As the temperature increases and the rotation becomes faster, these signals may broaden and eventually coalesce into a single averaged signal. bhu.ac.in Analysis of the line shapes at different temperatures can provide thermodynamic parameters for the rotational barrier.

Furthermore, the ¹³C-¹⁴N coupling mentioned earlier can also be temperature-dependent. At lower temperatures, the quadrupolar relaxation of ¹⁴N might become less efficient, leading to a sharper triplet for the labeled nitrile carbon, whereas at higher temperatures, the signal might appear as a broader singlet. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to changes in bond strength and atomic mass.

Isotope-Induced Spectral Shifts of the Nitrile Stretching Vibration

The nitrile (C≡N) stretching vibration is a characteristic and strong absorption in the IR and Raman spectra of nitriles, typically appearing in the region of 2200-2300 cm⁻¹. acs.orgresearchgate.net The introduction of a ¹³C isotope at the nitrile carbon in Phenyl(acetonitrile-1-¹³C) leads to a predictable shift in the frequency of this vibration.

Based on the principles of vibrational spectroscopy, specifically the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Substituting the more common ¹²C with the heavier ¹³C isotope increases the reduced mass of the C≡N bond. Consequently, the frequency of the nitrile stretching vibration will decrease, shifting to a lower wavenumber (a "red shift"). uchicago.edu

This isotope-induced shift is a definitive marker for the successful incorporation of the ¹³C label at the nitrile position. The magnitude of this shift can be calculated theoretically and compared with experimental data to confirm the isotopic substitution. For example, in acetonitrile (B52724), isotopic labeling of the nitrile group shifts the vibrational frequency to lower values. acs.org The exact frequency is also sensitive to the solvent environment. nih.gov

Interactive Table: Isotope Effect on Nitrile Stretching Frequency

| Compound | Isotope at Nitrile Carbon | Typical C≡N Stretch (cm⁻¹) | Expected Shift |

| Phenylacetonitrile | ¹²C | ~2250 | N/A |

| Phenyl(acetonitrile-1-¹³C) | ¹³C | < 2250 | Negative (Red Shift) |

This predictable shift provides a straightforward and powerful method for verifying the isotopic labeling in Phenyl(acetonitrile-1-¹³C) using either IR or Raman spectroscopy.

Analysis of Fermi Resonance Phenomena in Labeled Nitrile Systems

Fermi resonance is a quantum mechanical phenomenon that results in the shifting of energies and intensities of absorption bands in infrared (IR) or Raman spectra. wikipedia.org It occurs when two vibrational modes in a molecule have similar energies and the same symmetry. wikipedia.org This interaction leads to a "mixing" of the two states, resulting in a shift of the higher-energy mode to an even higher energy and the lower-energy mode to a lower energy. wikipedia.org Consequently, the weaker of the two bands can gain intensity at the expense of the stronger band. wikipedia.org

In nitrile-containing compounds, the C≡N stretching vibration is a prominent feature in the IR spectrum. However, this fundamental vibration can couple with overtone or combination bands of other vibrational modes within the molecule, leading to Fermi resonance. This phenomenon can complicate spectral interpretation. The introduction of a ¹³C isotope at the nitrile carbon, as in Phenyl(acetonitrile-1-¹³C), alters the vibrational frequency of the C≡N stretch. This isotopic substitution serves as a powerful tool to study and often mitigate the effects of Fermi resonance.

The change in mass due to the ¹³C isotope shifts the fundamental C≡N stretching frequency, thereby changing the energy separation between it and any potentially coupling vibrational modes. This can effectively "tune" the system in or out of resonance. For instance, if a Fermi resonance exists in the unlabeled compound, the isotopic shift in Phenyl(acetonitrile-1-¹³C) can increase the energy gap between the coupled modes, thereby reducing or eliminating the resonance. Conversely, isotopic labeling could potentially bring a fundamental vibration closer in energy to an overtone or combination band, inducing a Fermi resonance that was not present in the unlabeled isotopologue.

Studies on isotopically labeled nitriles, such as 5-cyanoindole (B20398) (5CNI) and its ¹³C and ¹⁵N labeled counterparts, have demonstrated the existence of Fermi resonance and how isotopic substitution can be used to unravel these complex spectral features. nih.gov For example, in a study of 3-(4-azidophenyl)propiolonitrile, isotopic labeling of the azide (B81097) group was used to deperturb the spectrum and identify combination tones that were mixing with the fundamental antisymmetric stretching mode. d-nb.info By analyzing the resulting shifts and intensity changes in the spectra of both the labeled and unlabeled compounds, researchers can identify the specific vibrational modes involved in the Fermi resonance and quantify the coupling strength between them. nih.govresearchgate.net This detailed understanding is crucial for accurately interpreting IR spectra and relating vibrational frequencies to molecular structure and environment.

Time-Resolved Infrared Spectroscopy for Intermolecular Interactions and Structural Dynamics

Time-resolved infrared (TRIR) spectroscopy is a powerful technique used to study the structural dynamics of molecules, including conformational changes, solvation, and intermolecular interactions, over timescales ranging from picoseconds to minutes or even hours. rsc.org By monitoring the vibrational modes of a molecule in real-time after a perturbation, such as a laser pulse or a rapid temperature jump, TRIR spectroscopy provides direct insights into the evolution of molecular structure during chemical and biological processes. nih.gov

In the context of Phenyl(acetonitrile-1-¹³C), the ¹³C≡N stretching vibration serves as a site-specific probe of its local environment. The frequency, intensity, and line shape of this band are sensitive to intermolecular interactions such as hydrogen bonding and changes in the surrounding solvent shell. nih.gov For example, studies on benzonitrile-methanol clusters have utilized IR spectroscopy to investigate the intermolecular interactions between the nitrile group and the hydroxyl group of methanol. mdpi.com

Isotopic labeling with ¹³C is particularly advantageous in TRIR studies. The shift in the vibrational frequency of the labeled nitrile group helps to distinguish its signal from other vibrational bands in complex systems, reducing spectral congestion and ambiguity. researchgate.net This is especially important when studying interactions in biological macromolecules or other complex environments where multiple vibrational modes may overlap. mpg.de

TRIR experiments can reveal the dynamics of intermolecular interactions by monitoring the ¹³C≡N band after photoexcitation of the phenyl ring or a neighboring molecule. The resulting changes in the vibrational spectrum can track the formation, breaking, or rearrangement of hydrogen bonds or other non-covalent interactions involving the nitrile group. nih.gov Furthermore, the vibrational lifetime of the labeled nitrile stretch can provide information about energy transfer and relaxation pathways within the molecule and to the surrounding solvent. d-nb.info The ability to follow these dynamics on ultrafast timescales is crucial for understanding reaction mechanisms, protein folding, and other dynamic molecular processes. rsc.orgnih.gov

Mass Spectrometry for Isotopic Abundance and Isotopologue Profiling

Mass spectrometry is an essential analytical technique for the characterization of isotopically labeled compounds like Phenyl(acetonitrile-1-¹³C). creative-proteomics.com It allows for the precise determination of molecular weight, the confirmation of isotopic incorporation, and the quantification of isotopic enrichment. creative-proteomics.com

High-Resolution Mass Spectrometry for Precise Isotopic Mass Determination

High-resolution mass spectrometry (HRMS) is critical for accurately determining the mass of Phenyl(acetonitrile-1-¹³C) and confirming the presence of the ¹³C isotope. nih.gov HRMS instruments, such as Orbitrap or Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers, provide the necessary resolving power to distinguish between the isotopically labeled compound and its unlabeled counterpart, as well as any potential isobaric interferences. nih.gov

The ¹³C isotope is slightly heavier than the more abundant ¹²C isotope. metsol.com This mass difference, while small, is readily detectable by HRMS. For Phenyl(acetonitrile-1-¹³C), the introduction of a single ¹³C atom results in a mass increase of approximately 1.00335 Da compared to the unlabeled compound. HRMS can measure this mass difference with high precision, providing unambiguous confirmation of successful isotopic labeling. researchgate.net This capability is crucial for verifying the identity and purity of the synthesized compound.

The high mass accuracy of HRMS also aids in the elemental composition analysis, further confirming the molecular formula of the labeled compound. wvu.edu This is particularly important in complex samples where multiple species may be present.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis of Labeled Analogs

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. nationalmaglab.org This process provides valuable information about the connectivity of atoms within the molecule. nationalmaglab.org

For Phenyl(acetonitrile-1-¹³C), MS/MS analysis can be used to confirm the position of the ¹³C label. By comparing the fragmentation pattern of the labeled compound to that of its unlabeled analog, researchers can deduce which fragments retain the ¹³C atom. For example, if a fragment ion containing the nitrile group shows a mass shift of one dalton in the spectrum of the labeled compound, it confirms that the ¹³C is located at the nitrile carbon.

Isotopic labeling is a well-established method to investigate fragmentation mechanisms. wvu.edu The observed mass shifts in the product ion spectrum provide direct evidence for specific bond cleavages and rearrangements. This detailed structural information is invaluable for identifying unknown compounds and for understanding the fundamental principles of mass spectral fragmentation. wikipedia.org

Quantitative Determination of Isotopic Enrichment and Purity

A crucial aspect of working with isotopically labeled compounds is the determination of their isotopic enrichment and purity. Isotopic enrichment refers to the percentage of molecules that have incorporated the stable isotope. Mass spectrometry is a primary tool for this quantitative analysis. researchgate.netnih.gov

By analyzing the mass spectrum of Phenyl(acetonitrile-1-¹³C), the relative intensities of the ion signals corresponding to the labeled (M+1) and unlabeled (M) molecules can be measured. After correcting for the natural abundance of ¹³C, the isotopic enrichment can be calculated. researchgate.netnih.gov High-precision measurements, often achieved with techniques like isotope ratio mass spectrometry (IRMS), can determine isotopic enrichment with high sensitivity. metsol.com

A general method for determining isotopic enrichment involves several steps:

Evaluating the linearity of the mass spectrometer. nih.gov

Determining the purity of the mass cluster using the natural abundance analog. nih.gov

Calculating the theoretical isotope distribution for various enrichment levels. nih.gov

Comparing the measured isotope distribution with the calculated distributions to find the best fit. nih.gov

This analysis is essential to ensure the quality of the labeled compound and for the accurate interpretation of data from experiments where Phenyl(acetonitrile-1-¹³C) is used as a tracer or internal standard. nih.gov The purity of the labeled compound, in terms of both chemical and isotopic contaminants, is critical for obtaining reliable and reproducible results. researchgate.net

Mechanistic Elucidation and Reaction Pathway Studies Utilizing Phenyl Acetonitrile 1 ¹³c

Application of Kinetic Isotope Effects in Reaction Mechanism Determination

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter, unsubstituted counterparts. libretexts.org This effect arises primarily from differences in the zero-point vibrational energies of bonds involving the isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.org By measuring the change in reaction rate upon isotopic substitution (kL/kH), profound insights into the rate-determining step and the structure of the transition state can be obtained. libretexts.org

Kinetic isotope effects are classified as either primary or secondary. A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed during the rate-determining step of a reaction. libretexts.org For Phenyl(acetonitrile-1-¹³C), a primary ¹³C KIE would be expected in reactions where the carbon-nitrogen triple bond is cleaved, formed, or significantly altered in the slowest step.

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position remote from the bonds undergoing cleavage or formation. libretexts.org These effects are typically smaller and arise from changes in the vibrational environment of the isotope, often due to a change in hybridization at the labeled center. For instance, if the nitrile carbon of Phenyl(acetonitrile-1-¹³C) changes from sp to sp² hybridization during a reaction, a secondary KIE would be observed even if the C≡N bond itself is not broken.

While deuterium (B1214612) (²H) KIEs can be large (typically 6-10), ¹³C KIEs are much smaller, often in the range of 1.02 to 1.06 for primary effects, due to the smaller relative mass difference between ¹²C and ¹³C (about 8%). nih.gov Despite their small magnitude, precise measurement techniques, such as high-precision NMR or isotope ratio mass spectrometry, allow these effects to be used for detailed mechanistic analysis. nih.gov

The magnitude of the ¹³C KIE provides a window into the transition state structure. A normal KIE (k₁₂/k₁₃ > 1) indicates that the bonds to the labeled carbon are weaker in the transition state than in the reactant. This is typical for reactions where bond cleavage is the dominant feature of the rate-determining step. Conversely, an inverse KIE (k₁₂/k₁₃ < 1) suggests that the bonding to the labeled carbon is stiffer or more constrained in the transition state. researchgate.net This often occurs when there is an increase in coordination or a hybridization change from sp to sp², or sp² to sp³, which tightens the relevant vibrational modes.

For a hypothetical reaction involving Phenyl(acetonitrile-1-¹³C), the observed ¹³C KIE can help distinguish between possible mechanisms. For example, in a nucleophilic addition to the nitrile, a significant normal KIE would suggest that the breaking of the C≡N π-bond is well advanced in the transition state. An inverse KIE might suggest that bond formation with the incoming nucleophile is the dominant factor, leading to a more crowded and vibrationally constrained transition state at the nitrile carbon.

| Reaction Type | Hypothetical Reactant | Illustrative ¹³C KIE (k₁₂/k₁₃) at C1 | Mechanistic Interpretation |

| Nucleophilic Addition | Phenyl(acetonitrile-1-¹³C) + CH₃MgBr | 1.035 | Normal KIE suggests that C≡N π-bond breaking is significant in the rate-determining transition state. |

| Cyanide Exchange | Phenyl(acetonitrile-1-¹³C) + K¹²CN | 1.000 | No KIE observed, suggesting the reaction may proceed through a mechanism where the C-CN bond is not broken in the rate-determining step, or that bond-breaking and bond-forming effects cancel out. |

| Hydrolysis (Acid-catalyzed) | Phenyl(acetonitrile-1-¹³C) + H₃O⁺ | 0.985 | Inverse KIE suggests a pre-equilibrium protonation followed by a rate-determining attack of water, where the transition state is more sterically and vibrationally constrained at the C1 position (sp → sp² rehybridization). researchgate.net |

This table presents illustrative data to demonstrate the principles of KIE interpretation.

Primary and Secondary Carbon-13 Kinetic Isotope Effects

Tracing Molecular Rearrangements and Intramolecular Processes

Isotopic labeling is an unambiguous method for tracing the movement of atoms during molecular rearrangements. By replacing a specific carbon atom with ¹³C, its final position in the product can be determined using techniques like ¹³C NMR or mass spectrometry, thereby confirming or refuting a proposed mechanistic pathway.

Several classic name reactions involving rearrangement can be mechanistically clarified using Phenyl(acetonitrile-1-¹³C) or its derivatives.

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, with subsequent reaction to form an amine or carbamate (B1207046). wikipedia.orgbyjus.comorganic-chemistry.org If phenylacetic acid, derived from the hydrolysis of phenylacetonitrile (B145931), is converted to phenylacetyl azide-¹³C=O and undergoes the Curtius rearrangement, the ¹³C label is expected to be found in the isocyanate intermediate (Ph-CH₂-N=¹³C=O). Trapping this intermediate with an alcohol would yield a carbamate with the label at the carbonyl position, confirming the migration pathway. testbook.com

Hofmann Rearrangement : The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgdoubtnut.com Phenylacetamide, readily synthesized from phenylacetonitrile, can be subjected to this rearrangement. If Phenyl(acetonitrile-1-¹³C) is used as the starting material to synthesize phenylacetamide-¹³C=O, the ¹³C label would be located at the carbonyl carbon. The mechanism involves the loss of this carbonyl group as carbon dioxide. wikipedia.org A tracer experiment would show the ¹³C label exclusively in the expelled CO₂, with none appearing in the final benzylamine (B48309) product, providing definitive proof of the mechanism.

Beckmann Rearrangement : This reaction is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.orgthermofisher.com A suitable ketoxime precursor could be synthesized by the addition of a Grignard reagent to Phenyl(acetonitrile-1-¹³C), followed by hydrolysis to a ketone and subsequent reaction with hydroxylamine. The ¹³C label would reside at the carbon that becomes the amide carbonyl. The Beckmann rearrangement proceeds via migration of the group anti to the oxime's hydroxyl group. masterorganicchemistry.com Tracing the ¹³C label confirms which group migrates and validates the stereospecific nature of the rearrangement.

| Rearrangement | Starting Material (from Phenyl(acetonitrile-1-¹³C)) | Key Intermediate | Final Product (showing ¹³C fate) |

| Curtius | Phenylacetyl azide-¹³C=O | Phenylmethyl isocyanate (Ph-CH₂-N=¹³C=O) | Benzyl (B1604629) carbamate (Ph-CH₂-NH-¹³C(=O)OR) |

| Hofmann | Phenylacetamide-¹³C=O | Phenylmethyl isocyanate (Ph-CH₂-N=C=O) | Benzylamine (Ph-CH₂-NH₂) + ¹³CO₂ |

| Beckmann | Acetophenone oxime-¹³C=O | Nitrilium ion intermediate | Acetanilide (Ph-NH-¹³C(=O)CH₃) |

This table illustrates the expected fate of the ¹³C label in key molecular rearrangements starting from precursors made with Phenyl(acetonitrile-1-¹³C).

The nitrile group can participate in pericyclic reactions, most notably as a dipolarophile in [3+2] cycloadditions. beilstein-journals.org In these reactions, a 1,3-dipole (such as an azide, nitrile oxide, or nitrile imine) reacts with the C≡N triple bond to form a five-membered heterocycle.

When Phenyl(acetonitrile-1-¹³C) is used in such a reaction, the ¹³C label serves as a spectroscopic marker. The precise location of the label in the final heterocyclic product, determined by ¹³C NMR, can unambiguously establish the regiochemistry of the cycloaddition. This is particularly crucial when the 1,3-dipole is unsymmetrical, leading to two possible regioisomeric products. Furthermore, KIE studies can be applied to determine if the C≡N bond is involved in the rate-determining step, providing insight into whether the cycloaddition is concerted or stepwise. taylorandfrancis.com For example, a photochemically generated nitrile imine could react with Phenyl(acetonitrile-1-¹³C), and the ¹³C label would confirm the structure of the resulting pyrazole (B372694) derivative. beilstein-journals.org

Elucidation of Rearrangement Pathways (e.g., Curtius, Hofmann, Beckmann) via Carbon-13 Tracing

Investigation of Nucleophilic Substitution and Addition Reactions Involving the Nitrile Group

The carbon atom of a nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.org Such reactions typically involve the nucleophilic addition across the C≡N triple bond.

In a classic example, the addition of a Grignard reagent (R-MgX) or an organolithium reagent to Phenyl(acetonitrile-1-¹³C) results in the formation of an imine anion intermediate. masterorganicchemistry.com The ¹³C label is located at the carbon being attacked. Subsequent hydrolysis of the intermediate yields a ketone, with the ¹³C label now at the carbonyl carbon. masterorganicchemistry.comchemrevise.org Using the isotopically labeled starting material allows for straightforward monitoring of the reaction progress and structural confirmation of the product by ¹³C NMR.

Kinetic isotope effect studies are also highly informative here. The ¹³C KIE at the nitrile carbon can provide evidence for the nature of the nucleophilic addition. A mechanism involving a slow, rate-determining nucleophilic attack would exhibit a primary KIE. nih.gov The magnitude of this KIE could further elucidate the degree of bond formation and π-bond breaking in the transition state.

While less common, reactions involving the nucleophilic substitution of the entire cyanide group are also known. Recently, nickel-catalyzed methods for carbon isotope exchange (CIE) via reversible C–CN bond activation have been developed. chemrxiv.orgchemrxiv.org Phenyl(acetonitrile-1-¹³C) would be an ideal substrate to study the mechanism and kinetics of such an exchange reaction, for example, with an unlabeled cyanide source like Zn(CN)₂. By monitoring the isotopic enrichment over time, rate constants for both the forward and reverse reactions could be determined.

Regioselectivity Studies of Labeled Phenylacetonitrile Carbanions

The carbanion of phenylacetonitrile, formed by deprotonation, is a versatile nucleophile in carbon-carbon bond formation. However, its reaction with α,β-unsaturated carbonyl compounds can lead to either 1,2-addition (attack at the carbonyl carbon) or 1,4-addition (conjugate addition). The use of Phenyl(acetonitrile-1-¹³C) allows for precise determination of the product distribution and provides insights into the factors governing regioselectivity.

Studies on the reaction of lithiated phenylacetonitrile with α,β-unsaturated ketones have shown that the regioselectivity is highly dependent on factors such as the solvent, temperature, and the aggregation state of the carbanion. acs.org For instance, in the reaction with benzylideneacetone, a significant shift from predominantly 1,2-addition in pure tetrahydrofuran (B95107) (THF) to mainly 1,4-addition in a THF-hexane mixture is observed. acs.org This is attributed to changes in the aggregation state of the lithiated species. acs.org

The precise location of the ¹³C label in the products, as determined by ¹³C NMR spectroscopy, definitively identifies the reaction pathway. This technique is crucial for understanding the subtle electronic and steric effects that influence the reactivity of the carbanion. acs.org

Role of the Nitrile Moiety in Reaction Intermediates and Product Formation

The nitrile group is a potent electron-withdrawing group that stabilizes the adjacent carbanion, but it also plays a direct role in the structure and reactivity of reaction intermediates. researchgate.net Isotopic labeling with Phenyl(acetonitrile-1-¹³C) enables the direct observation of the nitrile carbon's environment throughout a reaction sequence, providing invaluable data on the formation and fate of intermediates. researchgate.net

In reactions involving nitrile-stabilized carbanions, intermediates such as keteniminates can be formed. The ¹³C label allows for the characterization of these transient species by spectroscopic methods like ¹³C NMR. researchgate.netresearchgate.net For example, in the study of nitrile N-oxides, ¹³C labeling has been instrumental in understanding their structure and temperature-dependent dynamics in solution. researchgate.net The chemical shift of the ¹³C-labeled carbon provides direct evidence of its bonding environment, helping to distinguish between different proposed intermediates. researchgate.net

Aminolysis Reactions and Carbon-Nitrogen Bond Transformations

The transformation of the nitrile group into other nitrogen-containing functional groups, such as amines and amides, is a fundamental process in organic synthesis. Phenyl(acetonitrile-1-¹³C) is an excellent tool for studying the mechanisms of these carbon-nitrogen bond transformations. nptel.ac.inmdpi.comuri.edu

For instance, in the Ritter reaction, where a nitrile reacts with a carbocation to form an amide, labeling the nitrile carbon allows for the direct tracking of this carbon atom into the final amide product. nptel.ac.in This provides clear evidence for the proposed mechanism involving nucleophilic attack of the nitrile nitrogen followed by hydrolysis. nptel.ac.in

Similarly, in metal-catalyzed reactions involving C-N bond formation, such as the amination of aryl halides, using a ¹³C-labeled nitrile source can help elucidate the catalytic cycle. nih.govnih.gov By analyzing the isotopic distribution in the products and intermediates, researchers can determine the sequence of bond-forming and bond-breaking steps.

Table 1: Selected Applications of Phenyl(acetonitrile-1-¹³C) in Mechanistic Studies

| Reaction Type | Information Gained | Key Findings |

| Regioselectivity of Carbanion Addition | Determination of 1,2- vs. 1,4-addition products. | Solvent and counter-ion significantly influence the reaction pathway. acs.org |

| Characterization of Reaction Intermediates | Identification and structural analysis of transient species. | Provided evidence for the formation of keteniminate intermediates. |

| Aminolysis and C-N Bond Formation | Tracing the fate of the nitrile carbon in amides and amines. | Confirmed the mechanism of the Ritter reaction and elucidated steps in metal-catalyzed aminations. nptel.ac.innih.gov |

Biocatalytic Transformations and Biosynthetic Pathway Mapping

The use of isotopically labeled compounds is a cornerstone of research in biochemistry and biotechnology. Phenyl(acetonitrile-1-¹³C) serves as a valuable tracer for elucidating enzymatic reaction mechanisms and mapping complex biosynthetic pathways in various organisms.

Elucidation of Enzymatic Reaction Mechanisms and Active Site Studies

Enzymes that act on nitriles, such as nitrile hydratases and nitrilases, are of significant industrial interest. Phenyl(acetonitrile-1-¹³C) can be used as a substrate to probe the catalytic mechanisms of these enzymes. d-nb.inforsc.org By analyzing the isotopic label's position in the products (e.g., phenylacetic acid or phenylacetamide), researchers can infer the nature of the enzyme-substrate interactions and the key steps in the catalytic cycle. rsc.org

For example, in the study of nitrile hydratase, which converts nitriles to amides, using ¹³C-labeled phenylacetonitrile can help to distinguish between different proposed mechanisms, such as the direct attack of water on the nitrile carbon or the formation of a metallacycle intermediate. rsc.org Computational studies, in conjunction with experimental data from isotopic labeling, can provide a detailed picture of the enzyme's active site and the transition states involved in the reaction.

Carbon Flow and Metabolic Flux Analysis in Microbial and Plant Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govmdpi.comcreative-proteomics.com By feeding an organism a ¹³C-labeled substrate like Phenyl(acetonitrile-1-¹³C) or its precursors, scientists can trace the flow of carbon atoms through various metabolic pathways. nih.govnih.govcreative-proteomics.comresearchgate.netresearchgate.netnih.gov

In the context of Phenyl(acetonitrile-1-¹³C), this could be applied to study the metabolism of aromatic compounds in microorganisms or plants. For example, if a bacterium can utilize phenylacetonitrile as a carbon or nitrogen source, feeding it the ¹³C-labeled compound and analyzing the isotopic enrichment in downstream metabolites (e.g., amino acids, organic acids) can reveal the specific pathways involved in its degradation. nih.gov This information is crucial for metabolic engineering efforts aimed at, for instance, bioremediation or the production of valuable chemicals. mdpi.com

The biosynthesis of cyanogenic glycosides, such as amygdalin (B1666031) and prunasin, in plants provides another example. uobabylon.edu.iqu-szeged.huamu.edu.azannualreviews.org These compounds are derived from amino acids, with phenylalanine being the precursor for those with an aromatic aglycone. amu.edu.az While not a direct application of feeding Phenyl(acetonitrile-1-¹³C), studies using ¹³C-labeled phenylalanine have been instrumental in elucidating the pathway, which is believed to proceed through phenylacetaldoxime and likely phenylacetonitrile as an intermediate. nih.gov

Investigation of Novel Biosynthesis Pathways (e.g., in microorganisms or insects)

Isotopic labeling is a key tool for discovering and characterizing novel biosynthetic pathways. The identification of a new natural product containing a phenylacetyl moiety could prompt feeding studies with Phenyl(acetonitrile-1-¹³C) to determine if it serves as a precursor.

For instance, some insects are known to produce defensive secretions containing cyanogenic compounds. Phenylacetonitrile itself has been identified as an olfactory signal and a precursor to hydrogen cyanide in locusts as a defense mechanism. Feeding experiments with ¹³C-labeled precursors could definitively establish the biosynthetic origin of this compound.

Furthermore, the discovery of novel enzymes or entire metabolic pathways in microorganisms capable of transforming nitriles can be facilitated by using labeled substrates. nih.gov For example, a recent study constructed a biosynthetic pathway for the production of phenylacetonitrile in E. coli using enzymes from both plants and bacteria, demonstrating the potential for creating novel bioproduction routes. nih.gov

Table 2: Applications of Phenyl(acetonitrile-1-¹³C) in Biocatalysis and Biosynthesis

| Area of Study | Application of Labeled Compound | Insights Gained |

| Enzymatic Mechanisms | Substrate for nitrile-metabolizing enzymes. | Elucidation of catalytic steps and active site structure. d-nb.inforsc.org |

| Metabolic Flux Analysis | Tracer for carbon flow in metabolic networks. | Quantification of pathway usage and identification of metabolic bottlenecks. nih.govmdpi.com |

| Novel Pathway Discovery | Precursor feeding to identify new biosynthetic routes. | Establishment of precursor-product relationships in the formation of natural products. nih.gov |

Theoretical and Computational Chemistry for Phenyl Acetonitrile 1 ¹³c

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the detailed molecular and electronic structure of isotopically labeled compounds like Phenyl(acetonitrile-1-¹³C).

Density Functional Theory (DFT) for Ground State Geometries and Spectroscopic Parameters

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground-state geometry of molecules. For Phenyl(acetonitrile-1-¹³C), DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The isotopic substitution of carbon-12 with carbon-13 at the nitrile carbon is not expected to significantly alter the equilibrium geometry of the molecule due to the small mass difference. However, it does influence vibrational frequencies, which can be calculated using DFT. These calculated frequencies are essential for interpreting infrared (IR) and Raman spectra, where the ¹³C-N stretching vibration will be shifted to a lower frequency compared to the unlabeled compound.

Table 1: Calculated Vibrational Frequencies for Phenylacetonitrile (B145931) Isotopologues

| Vibrational Mode | Unlabeled Phenylacetonitrile (cm⁻¹) | Phenyl(acetonitrile-1-¹³C) (cm⁻¹) |

|---|---|---|

| C≡N Stretch | ~2250 | ~2200 |

Note: These are approximate values and can vary depending on the DFT functional and basis set used.

Computational Prediction of Carbon-13 NMR Chemical Shifts and Coupling Constants

Computational chemistry plays a vital role in predicting the nuclear magnetic resonance (NMR) parameters for molecules. For Phenyl(acetonitrile-1-¹³C), the most significant application is the prediction of the ¹³C NMR chemical shift for the labeled carbon. The chemical shift is highly sensitive to the local electronic environment. Calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide theoretical chemical shift values that are in close agreement with experimental data.

Furthermore, these calculations can predict one-bond and two-bond carbon-hydrogen (¹³C-¹H) and carbon-carbon (¹³C-¹³C, if other carbons were labeled) coupling constants. The Fermi contact term is the dominant contributor to these coupling constants and is dependent on the electron density at the nucleus.

Table 2: Predicted ¹³C NMR Parameters for Phenyl(acetonitrile-1-¹³C)

| Parameter | Calculated Value |

|---|---|

| ¹³C Chemical Shift (C1) | ~118 ppm |

| ¹J(¹³C, ¹H) (for adjacent CH₂) | ~140 Hz |

Note: Values are approximate and depend on the level of theory and solvent model used.

Modeling Reaction Pathways and Transition States

Computational modeling is instrumental in studying the kinetics and mechanisms of reactions involving isotopically labeled compounds.

Energy Profiles and Activation Barriers for Reactions Involving Labeled Reactants

By mapping the potential energy surface, computational methods can identify transition states and calculate the activation barriers for chemical reactions. For reactions involving Phenyl(acetonitrile-1-¹³C), such as nucleophilic addition to the nitrile group or deprotonation of the α-carbon, the presence of the ¹³C label can have a subtle effect on the reaction energetics. The zero-point vibrational energy (ZPVE) of the reactant and transition state will be slightly different for the labeled compound compared to the unlabeled one. This difference in ZPVE can lead to a small change in the calculated activation barrier.

Simulation of Isotopic Fractionation Factors and Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. The KIE is the ratio of the rate constant of a reaction with the light isotope (¹²C) to the rate constant of the reaction with the heavy isotope (¹³C). Theoretical calculations can predict KIEs by computing the vibrational frequencies of the reactant and the transition state for both isotopologues. These frequencies are used to calculate the ZPVE and other vibrational contributions to the partition functions, which in turn determine the rate constants and the KIE. For a reaction where the C≡N bond is broken or significantly altered in the transition state, a primary ¹³C KIE would be expected.

Molecular Dynamics Simulations of Solvent-Solute Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of how Phenyl(acetonitrile-1-¹³C) interacts with solvent molecules. These simulations model the motion of all atoms in the system over time, governed by a force field that describes the inter- and intramolecular forces. MD simulations can reveal information about the structure of the solvent shell around the solute, the dynamics of solvent exchange, and the orientation of solvent molecules relative to the phenyl ring and the nitrile group. The isotopic label itself has a negligible effect on the bulk solvent-solute interactions due to its small mass change and lack of influence on the intermolecular forces described by classical force fields. However, the data from MD simulations can be used as a starting point for more advanced quantum mechanics/molecular mechanics (QM/MM) simulations to study solvent effects on spectroscopic properties and reaction dynamics with high accuracy.

Intermolecular Interactions of Labeled Acetonitrile (B52724) in Solution

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the condensed phase. For Phenyl(acetonitrile-1-¹³C), these interactions dictate its solubility, reactivity, and spectroscopic properties in solution. The introduction of a ¹³C isotope at the C1 position of the acetonitrile moiety provides a sensitive probe for investigating these interactions through techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, without significantly altering the fundamental nature of the intermolecular forces.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to model these interactions. Studies on analogous molecules, such as benzonitrile (B105546) and acetonitrile, provide a framework for understanding the behavior of Phenyl(acetonitrile-1-¹³C). The primary intermolecular forces at play include dipole-dipole interactions, hydrogen bonding, and π-stacking.

The benzonitrile molecule, a close structural analog, is known to form a variety of hydrogen-bonded structures through three different sites: the π-electrons of the C≡N triple bond, the non-bonding electrons of the nitrogen atom, and the π-electrons of the phenyl ring. acs.org Computational studies on benzonitrile have shown that the strongest intermolecular interaction occurs via the formation of a hydrogen bond between the ortho-hydrogen of the phenyl ring and the nitrogen atom of the nitrile group (ortho-H···N). acs.org

Theoretical calculations on acetonitrile dimers and clusters have quantified the energies of these interactions. For instance, MP2 level calculations, which account for electron correlation, have been used to construct potential energy surfaces for the acetonitrile dimer. acs.org These studies reveal a preference for an antiparallel arrangement where the molecules are aligned head-to-tail to maximize the favorable dipole-dipole interactions. acs.org The interaction energy for the most stable antiparallel acetonitrile dimer has been calculated to be approximately -20.8 kJ mol⁻¹. acs.org

In solution, the interactions become more complex due to the presence of solvent molecules. The solvent can compete for interaction sites on the Phenyl(acetonitrile-1-¹³C) molecule, leading to changes in its conformation and electronic structure. These changes can be observed as shifts in the vibrational frequencies of the ¹³C≡N bond in IR spectroscopy or as changes in the chemical shifts of the labeled carbon in ¹³C NMR spectroscopy.

For instance, studies on the binary mixture of toluene (B28343) and acetonitrile have shown the presence of heterointeractions, including charge transfer between the toluene π-electron cloud and the acetonitrile nitrogen. sci-hub.se DFT calculations on this system have indicated that while acetonitrile dimers are strongly bound, the formation of a toluene-acetonitrile complex is also energetically favorable. sci-hub.se

The following tables summarize key computational and experimental data from studies on related molecules, which can be used to infer the behavior of Phenyl(acetonitrile-1-¹³C) in solution.

Interactive Data Tables

Table 1: Calculated Interaction Energies for Acetonitrile and Benzonitrile Dimers

This table presents theoretically calculated interaction energies for different dimer configurations of acetonitrile and benzonitrile, providing insight into the strength and nature of the non-covalent bonds formed.

| Interacting System | Method | Basis Set | Interaction Energy (kJ/mol) | Reference |

| Acetonitrile Dimer (Antiparallel) | MP2 | 6-311+G* | -20.8 | acs.org |

| Acetonitrile Dimer (T-shaped) | DFT (M06L) | - | -15.5 | researchgate.net |

| Benzonitrile Dimer (ortho-H···N) | DFT (B3LYP) | 6-311++G** | -14.2 | researchgate.net |

| Toluene-Acetonitrile (1:2 Complex) | DFT (B3LYP-D3) | - | -46.67 | sci-hub.se |

Table 2: Solvent Effects on the ¹³C NMR Chemical Shift of the Nitrile Carbon

This table shows the ¹³C NMR chemical shifts for the nitrile carbon of acetonitrile and benzonitrile in various deuterated solvents. The variation in chemical shift reflects the different intermolecular interactions between the solute and the solvent.

| Compound | Solvent (Deuterated) | Nitrile ¹³C Chemical Shift (ppm) | Reference |

| Acetonitrile | CDCl₃ | 117.7 | |

| Acetonitrile | (CD₃)₂CO | 118.1 | |

| Acetonitrile | (CD₃)₂SO | 118.2 | |

| Acetonitrile | C₆D₆ | 116.9 | |

| Benzonitrile | CDCl₃ | 118.8 | researchgate.net |

Table 3: Solvatochromic Shifts in Emission Spectra of Phenylacetonitrile Derivatives

This table illustrates the effect of solvent polarity on the maximum emission wavelength (λ_max) of compounds containing the phenylacetonitrile chromophore. The significant red shifts (bathochromic shifts) in more polar solvents indicate a more polar excited state, a hallmark of strong solute-solvent interactions.

| Compound | Solvent | Emission λ_max (nm) | Solvatochromic Shift (nm) | Reference |

| Cyanostilbene Derivative 1 | Heptane | 447 | - | acs.org |

| Cyanostilbene Derivative 1 | Acetonitrile | 543 | +96 | acs.org |

| Imidazole-Phenylacrylonitrile 2c | n-Hexane | 438 | - | nih.gov |

| Imidazole-Phenylacrylonitrile 2c | Acetonitrile | 520 | +82 | nih.gov |

| Triphenylimidazole-Phenylacrylonitrile | Dioxane | 503 | - | rsc.org |

| Triphenylimidazole-Phenylacrylonitrile | DMSO | 568 | +65 | rsc.org |

The labeling of the C1 carbon in Phenyl(acetonitrile-1-¹³C) is particularly advantageous for studying these interactions. The ¹³C nucleus has a wider chemical shift range than ¹H, making it more sensitive to subtle changes in the local electronic environment caused by solvent interactions. Furthermore, the vibrational frequency of the ¹³C≡N bond is distinct from the ¹²C≡N bond, allowing for isotope-edited IR experiments that can isolate the signal of the labeled molecule even in complex mixtures. These spectroscopic handles, combined with computational modeling, provide a detailed picture of the intermolecular forces governing the behavior of Phenyl(acetonitrile-1-¹³C) in solution.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Routes for Complex Carbon-13 Labeled Organic Molecules

The synthesis of complex organic molecules incorporating carbon-13 (¹³C) isotopes, such as Phenyl(acetonitrile-1-¹³C), presents a significant challenge in modern chemistry. The high cost and limited availability of ¹³C-labeled starting materials necessitate the development of highly efficient and selective synthetic routes. researchgate.netmusechem.com Researchers are actively exploring innovative strategies to overcome these hurdles and expand the toolkit for isotopic labeling.

One promising avenue is the use of ¹³C-labeled building blocks that can be incorporated into larger molecules through various chemical transformations. researchgate.net For instance, methods for the efficient synthesis of ¹³C₂-labeled synthetic building blocks from elemental carbon are being investigated. researchgate.net The development of versatile and universally applicable labeled starting materials is crucial for making ¹³C-labeled compounds more accessible for a wide range of research applications. researchgate.net

Key challenges in the synthesis of complex ¹³C-labeled molecules include:

Cost of starting materials: The expense of ¹³C-enriched precursors is a major limiting factor. researchgate.net

Catalyst efficiency: The development of highly efficient and selective catalysts is essential to maximize the incorporation of the expensive isotope and minimize waste. musechem.com

Future research in this area will likely focus on the development of novel catalytic systems, the exploration of new and more efficient synthetic transformations, and the design of more economical routes to key ¹³C-labeled intermediates.

Integration of Isotopic Labeling with Automated Synthesis and High-Throughput Screening Methodologies

The convergence of isotopic labeling with automated synthesis and high-throughput screening (HTS) is poised to revolutionize the discovery and development of new chemical entities. talmazan.mdadesisinc.comnumberanalytics.com Automated synthesis platforms offer significant advantages in the preparation of isotopically labeled compounds, including improved reproducibility, enhanced safety, and increased throughput. talmazan.mdprotheragen.ai These systems can handle both stable and radioactive isotopes and are becoming increasingly adopted in both academic and industrial settings. talmazan.md

The integration of these technologies offers several key benefits:

Accelerated Drug Discovery: HTS allows for the rapid screening of large compound libraries to identify potential drug candidates. embopress.org The use of isotopically labeled compounds in these screens can provide valuable information about a compound's metabolic fate and mechanism of action early in the discovery process. nih.gov

Enhanced Efficiency: Automated synthesis platforms can operate continuously, significantly reducing the time required to prepare labeled compounds. protheragen.aibiotage.com This is particularly beneficial when dealing with short-lived isotopes.

Improved Data Quality: Automation minimizes human error, leading to more consistent and reliable results. talmazan.md

Several companies are at the forefront of this integration, developing sophisticated platforms that combine automated synthesis with advanced analytical techniques like mass spectrometry. talmazan.mdadesisinc.com For example, the use of stable isotope-labeled probes in conjunction with liquid chromatography-mass spectrometry (LC/MS) has been shown to significantly enhance the throughput of screening for enzyme inhibitors. nih.gov

Future advancements in this area will likely involve the development of even more sophisticated and integrated systems that can seamlessly move from automated synthesis to HTS and data analysis. The application of artificial intelligence and machine learning to optimize synthesis protocols and analyze screening data is also an area of active research. numberanalytics.com

Advanced Spectroscopic Techniques for Enhanced Isotopic Detection and Structural Elucidation

The detection and structural analysis of ¹³C-labeled compounds like Phenyl(acetonitrile-1-¹³C) heavily rely on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose, and continuous advancements in these fields are enhancing our ability to study isotopically labeled molecules with greater sensitivity and precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. libretexts.org The presence of a ¹³C nucleus at a specific position, as in Phenyl(acetonitrile-1-¹³C), gives rise to a distinct signal in the NMR spectrum, allowing for unambiguous structural assignment. libretexts.org However, the low natural abundance and weaker magnetic moment of ¹³C compared to protons present sensitivity challenges. libretexts.org

Recent advancements to overcome these limitations include:

Higher magnetic fields: Modern NMR spectrometers with higher field strengths provide greater sensitivity and spectral dispersion.

Cryogenically cooled probes: These probes significantly reduce thermal noise, leading to a substantial increase in signal-to-noise ratio.

Advanced pulse sequences: Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR experiments (e.g., HSQC, HMBC) provide a wealth of information about carbon-proton connectivity and long-range correlations, aiding in complex structural elucidation. ipb.pt

Hyperpolarization: This technique dramatically increases the polarization of ¹³C nuclei, leading to a massive signal enhancement and enabling the detection of low-concentration metabolites. numberanalytics.com

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique that can readily distinguish between molecules containing ¹²C and ¹³C due to the mass difference. wikipedia.org A molecule containing a ¹³C atom will exhibit a peak at one mass unit higher (M+1) than the molecule with only ¹²C atoms. wikipedia.org High-resolution mass spectrometry (HRMS) is particularly powerful for analyzing isotopically labeled compounds, as it can resolve the small mass differences between various isotopologues. tandfonline.comnih.gov

Emerging MS-based techniques for isotopic analysis include:

Tandem Mass Spectrometry (MS/MS): This technique provides additional structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which can help pinpoint the location of the ¹³C label. frontiersin.org

Isotope Ratio Mass Spectrometry (IRMS): IRMS is used to determine the precise ratio of isotopes in a sample, which is crucial for metabolic tracer studies and environmental monitoring. omicsonline.orgresearchgate.net

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): This method allows for the direct analysis of solid samples, enhancing sensitivity for trace element and isotopic analysis. omicsonline.orgspectroscopyonline.com

The combination of these advanced spectroscopic techniques provides a powerful arsenal (B13267) for researchers working with ¹³C-labeled compounds, enabling detailed structural characterization and quantitative analysis.

Interdisciplinary Applications in Analytical Chemistry and Environmental Monitoring

The unique properties of ¹³C-labeled compounds like Phenyl(acetonitrile-1-¹³C) make them invaluable tools in various interdisciplinary fields, particularly in analytical chemistry and environmental monitoring.

Analytical Chemistry:

In analytical chemistry, ¹³C-labeled compounds serve as excellent internal standards for quantitative analysis by mass spectrometry. symeres.com By adding a known amount of the labeled compound to a sample, the concentration of the unlabeled analyte can be determined with high accuracy and precision, correcting for variations in sample preparation and instrument response. nih.gov This isotope dilution mass spectrometry (IDMS) approach is considered a gold-standard method for quantification.

Stable isotope labeling is also crucial in metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. researchgate.netnih.govnih.gov By introducing ¹³C-labeled substrates, researchers can trace the flow of carbon atoms through metabolic pathways, providing insights into cellular metabolism in both healthy and diseased states. researchgate.netnih.govnumberanalytics.comalfa-chemistry.com This has significant implications for understanding diseases like cancer and diabetes and for the development of new therapeutic strategies. alfa-chemistry.com

Environmental Monitoring:

In environmental science, ¹³C-labeled compounds are used as tracers to study the fate and transport of pollutants in the environment. symeres.com By releasing a small amount of a labeled contaminant, scientists can track its movement through soil, water, and air, providing valuable data for risk assessment and remediation efforts. This approach allows for the study of degradation pathways and the identification of breakdown products. symeres.com

Furthermore, the natural abundance of ¹³C can provide clues about the origin of certain compounds. For instance, the ratio of ¹³C to ¹²C can differ in compounds originating from different biological or industrial sources. wikipedia.org This isotopic fingerprinting can be used to trace the source of environmental contaminants.